molecular formula C9H10BrN B3012117 2-(3-Bromophenyl)cyclopropan-1-amine CAS No. 1157140-44-7

2-(3-Bromophenyl)cyclopropan-1-amine

Cat. No.: B3012117
CAS No.: 1157140-44-7
M. Wt: 212.09
InChI Key: CFVKOAMEQVZCAM-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)cyclopropan-1-amine: is an organic compound with the molecular formula C9H10BrN It is a cyclopropane derivative where a bromophenyl group is attached to the cyclopropane ring

Scientific Research Applications

2-(3-Bromophenyl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-(3-Bromophenyl)cyclopropan-1-amine” are not available, it’s worth noting that cyclopropane compounds are present in numerous biological compounds and are interesting synthetic targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)cyclopropan-1-amine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method involves the coupling of a bromophenyl compound with a cyclopropane derivative under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while substitution reactions can produce various substituted cyclopropane derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the cyclopropane ring provides structural rigidity. These features enable the compound to interact with enzymes, receptors, or other biological molecules, potentially modulating their activity .

Comparison with Similar Compounds

  • 2-(2-Bromophenyl)cyclopropan-1-amine
  • trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride
  • 2-(4-Bromophenyl)cyclopropan-1-amine

Comparison: 2-(3-Bromophenyl)cyclopropan-1-amine is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interactions. Compared to its isomers, such as 2-(2-Bromophenyl)cyclopropan-1-amine, the 3-bromo position may result in different steric and electronic effects, leading to distinct chemical and biological properties .

Properties

IUPAC Name

2-(3-bromophenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVKOAMEQVZCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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